molecular formula C11H9F3N4O2 B14764674 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline

2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline

Cat. No.: B14764674
M. Wt: 286.21 g/mol
InChI Key: IQTPNGCILMZDKG-UHFFFAOYSA-N
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Description

2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is a compound that features a nitro group, a trifluoroethyl group, and a pyrazolyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of aniline derivatives followed by the introduction of the trifluoroethyl group and the pyrazolyl group through various coupling reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline.

Scientific Research Applications

2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl and pyrazolyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
  • 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
  • 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene

Uniqueness

Compared to similar compounds, 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is unique due to the presence of both the trifluoroethyl and pyrazolyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H9F3N4O2

Molecular Weight

286.21 g/mol

IUPAC Name

2-nitro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]aniline

InChI

InChI=1S/C11H9F3N4O2/c12-11(13,14)6-17-5-8(4-16-17)7-1-2-9(15)10(3-7)18(19)20/h1-5H,6,15H2

InChI Key

IQTPNGCILMZDKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN(N=C2)CC(F)(F)F)[N+](=O)[O-])N

Origin of Product

United States

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